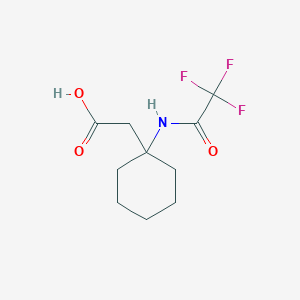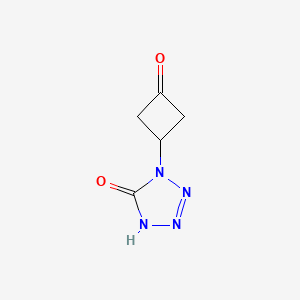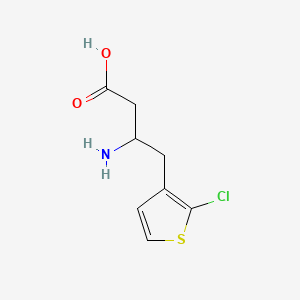
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Ullmann-type aryl amination reaction, where an aryl halide reacts with an amino acid derivative under the influence of a copper catalyst . The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-(2-chlorothiophen-3-yl)propanoic acid: Similar structure but with a shorter carbon chain.
3-Amino-4-(4-hydroxyphenyl)butanoic acid: Similar structure but with a hydroxyphenyl group instead of a chlorothiophene group
Uniqueness
3-Amino-4-(2-chlorothiophen-3-yl)butanoic acid is unique due to the presence of the chlorothiophene ring, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C8H10ClNO2S |
|---|---|
分子量 |
219.69 g/mol |
IUPAC名 |
3-amino-4-(2-chlorothiophen-3-yl)butanoic acid |
InChI |
InChI=1S/C8H10ClNO2S/c9-8-5(1-2-13-8)3-6(10)4-7(11)12/h1-2,6H,3-4,10H2,(H,11,12) |
InChIキー |
GDMJIBOXDDTUSV-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1CC(CC(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



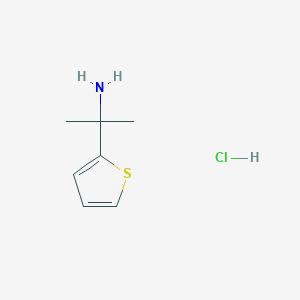
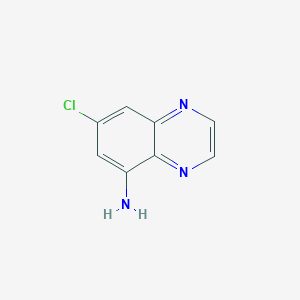
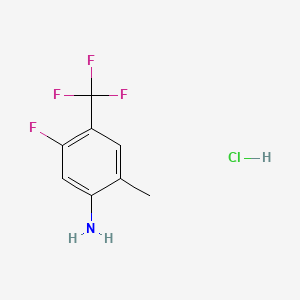
![9,9-Dimethyl-5-oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B13497151.png)
![rac-2-{[(1R,2R)-2-(3,4-dichlorophenyl)cyclopropyl]formamido}acetic acid, trans](/img/structure/B13497154.png)

![rac-(2R,5R)-5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,4-dioxane-2-carboxylic acid](/img/structure/B13497159.png)
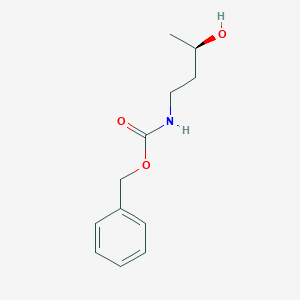
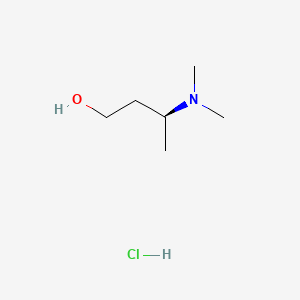
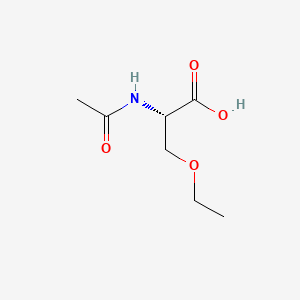
![3-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B13497182.png)
